molecular formula C22H23FN4O3 B2876291 (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 1706100-45-9

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone

Cat. No.: B2876291
CAS No.: 1706100-45-9
M. Wt: 410.449
InChI Key: KAOKJENTXDQBBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a heterocyclic small molecule characterized by three key structural motifs:

  • A 4,5,6,7-tetrahydrobenzo[d]isoxazole group, imparting rigidity and hydrophobic interactions.

These features suggest applications in neurological or oncological therapeutics, though specific target indications require further validation.

Properties

IUPAC Name

[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3/c23-17-9-3-1-7-15(17)21-24-19(30-26-21)12-14-6-5-11-27(13-14)22(28)20-16-8-2-4-10-18(16)29-25-20/h1,3,7,9,14H,2,4-6,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOKJENTXDQBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazole moiety and a piperidine ring, which are known for their diverse biological activities. The fluorophenyl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole derivatives have been shown to inhibit various kinases involved in cancer progression. Specifically, compounds targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) demonstrated potent inhibitory activities with IC50 values in the nanomolar range .
  • Case Studies : A study reported that a related oxadiazole compound exhibited strong antiproliferative effects against MCF-7 breast cancer cells with an IC50 value of approximately 0.15 µM . Additionally, compounds were found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

2. Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad Spectrum Activity : Research indicates that oxadiazole derivatives possess significant antibacterial and antifungal activities. For example, certain derivatives showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans with minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL .
  • Mechanism of Action : The proposed mechanism involves inhibition of bacterial fatty acid synthesis via targeting the enoyl-acyl carrier protein reductase (FabI), which is crucial in bacterial cell wall synthesis .

3. Neuropharmacological Effects

Some studies have suggested neuroprotective properties of oxadiazole derivatives:

  • Cognitive Enhancement : Certain compounds have been evaluated for their effects on memory and cognitive function in animal models. They demonstrated potential in enhancing memory retention and reducing neuroinflammation .

Summary Table of Biological Activities

Activity TypeTargetMechanism of ActionIC50/Effectiveness
AnticancerEGFR/VEGFRKinase inhibitionNanomolar range
AntimicrobialBacteria/FungiInhibition of fatty acid synthesisMIC = 0.78 µg/mL
NeuropharmacologicalCognitive functionsNeuroprotection and anti-inflammatorySignificant improvement

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole/Oxadiazole Motifs

The following compounds share structural similarities with the target molecule, enabling comparative pharmacological insights:

Compound Name Molecular Formula Key Substituents/Features Biological Relevance Source
Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl (CAS 288317-51-1) C₁₆H₁₆ClFN₂O₂ Chloro-fluorophenyl, methyl-isoxazole, piperidine Potential kinase inhibitor (unpublished) Patent literature
2-(1-(4-amino-3-(5-(morpholinomethyl)thiophen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-... C₂₈H₂₅F₂N₇O₃S Fluorophenyl, morpholinomethyl-thiophene, pyrazolopyrimidine Anticancer (kinase-targeted) Synthetic protocol
(4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-3-((2-(5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)... C₃₃H₂₈F₆N₄O₄ Cyclopropyl-oxadiazole, trifluoromethylphenyl Antiviral (protease inhibition) European patent
Key Observations:
  • Fluorophenyl vs. Chlorophenyl : The target compound’s 2-fluorophenyl group (vs. 2-chloro-6-fluorophenyl in ) may reduce lipophilicity and toxicity while retaining aromatic stacking interactions .
  • Oxadiazole vs. Pyrazolopyrimidine : The oxadiazole core in the target compound offers metabolic stability over pyrazolopyrimidine derivatives (e.g., ), which may undergo faster hepatic clearance.
  • Tetrahydrobenzoisoxazole vs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.